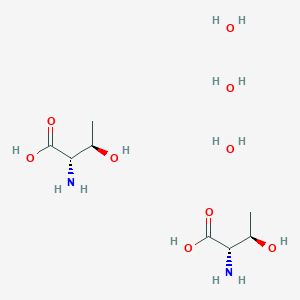
(2S,3R)-2-amino-3-hydroxybutanoic acid;trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2-amino-3-hydroxybutanoic acid;trihydrate is a compound with significant importance in various scientific fields. It is known for its unique stereochemistry and its applications in pharmaceuticals and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-amino-3-hydroxybutanoic acid;trihydrate involves multiple steps. One common method includes the use of (3aR,4R,6S,6aS)-4-[(1,1-dimethylethyloxy)carbonyl]amino-3-(1’-ethylpropyl)-3a,5,6,6a-tetrahydrochysene-4H-pentamethylene as a starting material. This compound undergoes a series of reactions, including protection, deprotection, and coupling reactions, to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-amino-3-hydroxybutanoic acid;trihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The amino group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a keto acid, while reduction may produce an amino alcohol .
Scientific Research Applications
(2S,3R)-2-amino-3-hydroxybutanoic acid;trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of (2S,3R)-2-amino-3-hydroxybutanoic acid;trihydrate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved include binding to active sites of enzymes and altering their activity, which can lead to changes in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- (1S,2S,3R,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-guanidino-2-hydroxycyclopentane-1-carboxylic acid trihydrate
- (1S,2S,3S,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(diaminomethylene)amino-2-hydroxycyclopentanecarboxylic acid trihydrate
Uniqueness
(2S,3R)-2-amino-3-hydroxybutanoic acid;trihydrate is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity. Its ability to form stable trihydrate crystals also sets it apart from similar compounds .
Properties
Molecular Formula |
C8H24N2O9 |
|---|---|
Molecular Weight |
292.28 g/mol |
IUPAC Name |
(2S,3R)-2-amino-3-hydroxybutanoic acid;trihydrate |
InChI |
InChI=1S/2C4H9NO3.3H2O/c2*1-2(6)3(5)4(7)8;;;/h2*2-3,6H,5H2,1H3,(H,7,8);3*1H2/t2*2-,3+;;;/m11.../s1 |
InChI Key |
BGXPDKKNGSNXGX-QPHONDARSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)O.C[C@H]([C@@H](C(=O)O)N)O.O.O.O |
Canonical SMILES |
CC(C(C(=O)O)N)O.CC(C(C(=O)O)N)O.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















